molecular formula C18H19ClN6O B13931373 2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide

2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide

Cat. No.: B13931373
M. Wt: 370.8 g/mol
InChI Key: VNHICRPREQAOEF-UHFFFAOYSA-N
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Description

2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide is a complex organic compound that features a combination of pyrazole, pyridine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1,3-dimethyl-1H-pyrazole with appropriate chlorinating agents under controlled conditions.

    Pyridine ring functionalization: The chlorinated pyrazole is then reacted with a pyridine derivative to introduce the amino group at the 4-position.

    Coupling with benzamide: The final step involves coupling the functionalized pyridine with n-methylbenzamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-ethylbenzamide
  • 2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-propylbenzamide

Uniqueness

2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19ClN6O

Molecular Weight

370.8 g/mol

IUPAC Name

2-[[5-chloro-2-[(2,5-dimethylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C18H19ClN6O/c1-11-8-17(25(3)24-11)23-16-9-15(13(19)10-21-16)22-14-7-5-4-6-12(14)18(26)20-2/h4-10H,1-3H3,(H,20,26)(H2,21,22,23)

InChI Key

VNHICRPREQAOEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NC)Cl)C

Origin of Product

United States

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